1-(Piperazin-2-yl)ethenol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

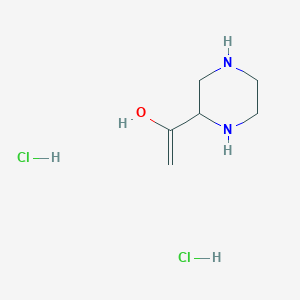

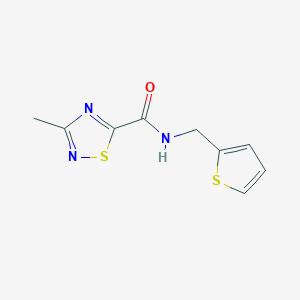

“1-(Piperazin-2-yl)ethenol dihydrochloride” is a chemical compound that belongs to the family of piperazine derivatives. It has the molecular formula C6H14N2O and its InChI code is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis

The basic structure of “1-(Piperazin-2-yl)ethenol dihydrochloride” consists of a piperazine ring with a hydroxyethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 203.11 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another reaction involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

“1-(Piperazin-2-yl)ethenol dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antihistamine Development

1-(Piperazin-2-yl)ethenol dihydrochloride is a key intermediate in the synthesis of Cetirizine, an antihistamine. Cetirizine, derived from hydroxyzine, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Anticancer Research

This compound is also involved in the synthesis of various derivatives with potential anticancer activities. For instance, some 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, other derivatives, like the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, have exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Cardiovascular and Neuropharmacological Studies

Xanthone derivatives containing piperazine moieties have been synthesized and tested for their electrocardiographic, anti-arrhythmic, and antihypertensive activity, along with adrenoceptor binding affinities (Marona et al., 2008). Substituted 1-[2-(diphenylmethoxy)ethyl] piperazines have also been evaluated for their affinity to dopamine receptors, displaying significant dopaminergic activity (Van der Zee & Hespe, 1985).

Antimicrobial and Antifungal Research

Compounds synthesized from 1-(Piperazin-2-yl)ethenol dihydrochloride have been screened for their antibacterial and antifungal activities. For instance, certain imidazole derivatives have shown excellent activities when compared to standard drugs (Rajkumar et al., 2014).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the preparation of various pharmaceutical intermediates, like 1-(2,3-dichlorophenyl)piperazine, which is significant in the pharmaceutical industry (Li Ning-wei, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-piperazin-2-ylethenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-5(9)6-4-7-2-3-8-6;;/h6-9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWFIIFADRERBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CNCCN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-2-yl)ethenol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2534377.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2534378.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)